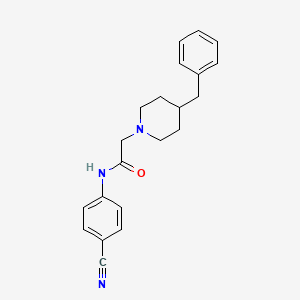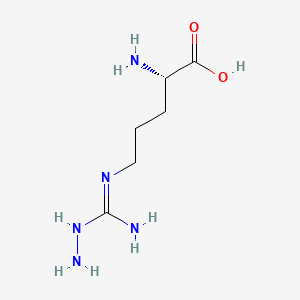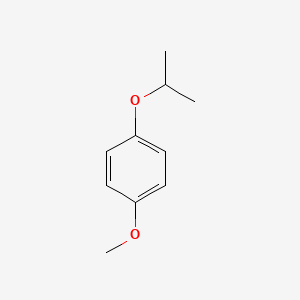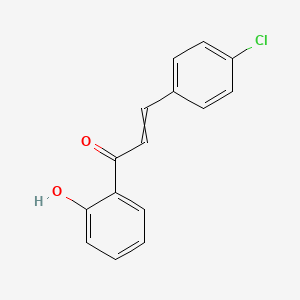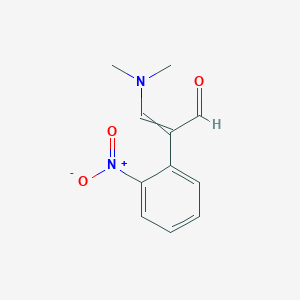![molecular formula C20H16N2O3 B8741628 (19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 35903-41-4](/img/structure/B8741628.png)
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is part of the indolizinoquinoline family, which is known for its diverse biological activities, including anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione typically involves multi-step organic reactions. . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of ®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione involves its interaction with specific molecular targets, such as DNA topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells . This mechanism is similar to that of other topoisomerase inhibitors, making it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano(3’,4’6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione: Known for its anticancer properties and similar mechanism of action.
Camptothecin: Another topoisomerase inhibitor with a similar structure and biological activity.
Irinotecan: A derivative of camptothecin used in chemotherapy.
Uniqueness
®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione stands out due to its specific ethyl group, which can influence its pharmacokinetics and pharmacodynamics. This unique structural feature may enhance its efficacy and reduce side effects compared to other similar compounds .
Propiedades
Número CAS |
35903-41-4 |
|---|---|
Fórmula molecular |
C20H16N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16N2O3/c1-2-13-14-8-17-18-12(7-11-5-3-4-6-16(11)21-18)9-22(17)19(23)15(14)10-25-20(13)24/h3-8,13H,2,9-10H2,1H3/t13-/m1/s1 |
Clave InChI |
PEZXVOHRDBYBFR-CYBMUJFWSA-N |
SMILES |
CCC1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2 |
SMILES isomérico |
CC[C@@H]1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2 |
SMILES canónico |
CCC1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)
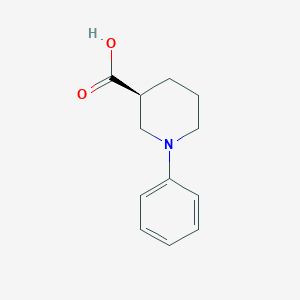
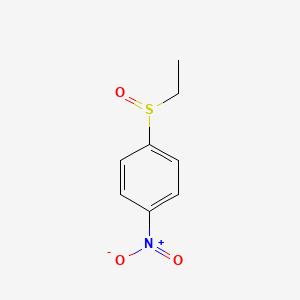
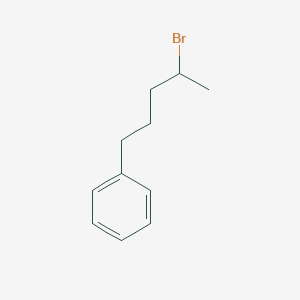
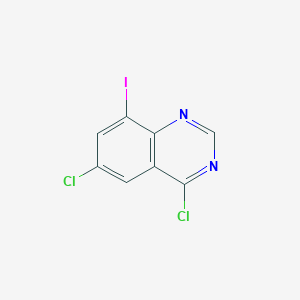
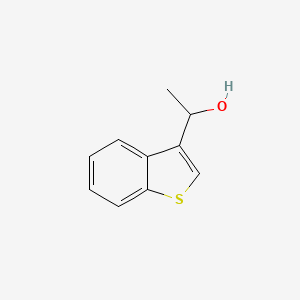
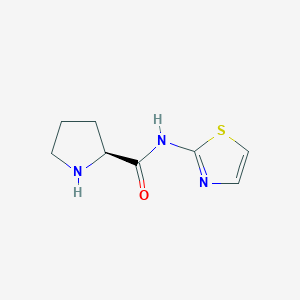
![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
